7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 879072-37-4
VCID: VC7089909
InChI: InChI=1S/C22H29N5O4/c1-14-7-8-17(11-15(14)2)31-13-16(28)12-27-18-19(23-21(27)26-9-5-6-10-26)24(3)22(30)25(4)20(18)29/h7-8,11,16,28H,5-6,9-10,12-13H2,1-4H3
SMILES: CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C)O)C
Molecular Formula: C22H29N5O4
Molecular Weight: 427.505

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 879072-37-4

Cat. No.: VC7089909

Molecular Formula: C22H29N5O4

Molecular Weight: 427.505

* For research use only. Not for human or veterinary use.

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione - 879072-37-4

Specification

CAS No. 879072-37-4
Molecular Formula C22H29N5O4
Molecular Weight 427.505
IUPAC Name 7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Standard InChI InChI=1S/C22H29N5O4/c1-14-7-8-17(11-15(14)2)31-13-16(28)12-27-18-19(23-21(27)26-9-5-6-10-26)24(3)22(30)25(4)20(18)29/h7-8,11,16,28H,5-6,9-10,12-13H2,1-4H3
Standard InChI Key HQTIYWRYJWRJOT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C)O)C

Introduction

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class of compounds. It features a purine base modified with various functional groups, including a pyrrolidinyl group and a phenoxy moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its unique structural features.

Synthesis

The synthesis of this compound typically involves the modification of existing purine derivatives. It requires specific reagents and catalysts to achieve the desired structural modifications. Techniques such as chromatography are employed to isolate and purify the final product. The synthesis process often involves several steps, including alkylation and substitution reactions, to introduce the necessary functional groups.

Potential Mechanism of Action

The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors. Pharmacological studies would provide insights into binding affinities and inhibition constants (Ki values) relevant to its mechanism. Given its structural features, it could potentially exhibit activities similar to other purine derivatives, which are known for their roles in various biological processes.

Related Compounds

  • 8-(Benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: This compound shares a similar backbone but features a benzylamino group instead of a pyrrolidinyl group. It has a molecular weight of 463.5 g/mol and a molecular formula of C₂₅H₂₉N₅O₄ .

  • N-Benzyl-2-{4-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]piperazin-1-yl}-2-(4-methylphenyl)acetamide: This compound has a different core structure but includes similar functional groups like a phenoxy moiety. It has a molecular weight of 501.7 g/mol and a molecular formula of C₃₁H₃₉N₃O₃ .

Data Table: Comparison of Related Compounds

Compound NameMolecular Weight (g/mol)Molecular Formula
8-(Benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione463.5C₂₅H₂₉N₅O₄
N-Benzyl-2-{4-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]piperazin-1-yl}-2-(4-methylphenyl)acetamide501.7C₃₁H₃₉N₃O₃
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dioneNot AvailableNot Available

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